molecular formula C24H31N3O3S B11052798 1-(4-Propoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione

1-(4-Propoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione

Cat. No.: B11052798
M. Wt: 441.6 g/mol
InChI Key: HTNOROXPFQDNLC-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, substituted with a propoxyphenyl group and a thiophen-2-ylmethyl piperidine moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Propoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Propoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a propoxyphenyl halide reacts with the pyrrolidine-2,5-dione core.

    Attachment of the Thiophen-2-ylmethyl Piperidine Moiety: This step can be accomplished through a reductive amination reaction, where the piperidine derivative is coupled with the thiophen-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthetic steps.

Chemical Reactions Analysis

Types of Reactions

1-(4-Propoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.

    Substitution: The propoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the propoxyphenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Propoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H31N3O3S

Molecular Weight

441.6 g/mol

IUPAC Name

1-(4-propoxyphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H31N3O3S/c1-2-13-30-20-7-5-19(6-8-20)27-23(28)15-22(24(27)29)25-16-18-9-11-26(12-10-18)17-21-4-3-14-31-21/h3-8,14,18,22,25H,2,9-13,15-17H2,1H3

InChI Key

HTNOROXPFQDNLC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CCN(CC3)CC4=CC=CS4

Origin of Product

United States

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